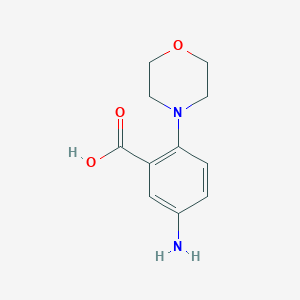
5-Amino-2-morpholinobenzenecarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives, including those similar to 5-amino-2-morpholinobenzenecarboxylic acid, often involves multistep synthetic routes that leverage the chemistry of amino acids and other nitrogen-containing compounds. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process that includes reductive amination and intramolecular acetalization (Sladojevich et al., 2007). Another study presented a diastereoselective synthesis of trans-2,5-disubstituted morpholines from amino acids via iodine-mediated cyclization, demonstrating the versatility of amino acids in synthesizing complex morpholine structures (Bera & Panda, 2012).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often analyzed using techniques such as HPLC, NMR spectroscopy, and X-ray crystallography. These analyses can confirm the optical purity of the compounds and provide insights into their conformational dynamics. For instance, the optical purity of enantiomers of morpholine-3-carboxylic acid was confirmed via HPLC analysis of amide derivatives (Sladojevich et al., 2007).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, including cyclocondensation, aminolysis, and ring-opening polymerization, which are crucial for their functionalization and application in polymer synthesis. For example, alkyl-substituted morpholine-2,5-dione monomers, synthesized from natural amino acids, undergo TBD-catalyzed ring-opening polymerization, highlighting the potential of morpholine derivatives in materials science (Dirauf et al., 2018).
Physical Properties Analysis
The physical properties of morpholine derivatives, including solubility, crystallinity, and thermal stability, are essential for their practical applications. These properties can be influenced by the presence of functional groups and the molecular structure of the compound. The study on solvates of morpholine derivatives provided insights into how guest molecules can influence the host's molecular conformation, affecting the physical properties (Mazur et al., 2003).
Chemical Properties Analysis
The chemical properties of morpholine derivatives, such as reactivity, stability, and the ability to undergo specific reactions, are crucial for their use in synthetic chemistry and materials science. The efficient synthesis of morpholin-2-one derivatives using glycolaldehyde dimer by the Ugi multicomponent reaction highlights the chemical versatility and reactivity of morpholine-based compounds (Kim et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis of Optically Active Compounds
5-Amino-2-morpholinobenzenecarboxylic acid has been used in the synthesis of optically active compounds. For example, it is involved in the preparation of optically active 2,5-morpholinediones, which are precursors for poly(depsipeptides) and copolymers containing depsipeptide repeating units. This process typically involves multiple steps, including condensation, esterification, and cyclization, highlighting its versatility in organic synthesis (Joerres, Keul, & Höcker, 1998).
Novel Morpholine Derivatives
The compound also plays a role in the synthesis of novel morpholine derivatives. A study reported the one-pot synthesis of 3-substituted morpholin-2-one-5-carboxamide derivatives using glycolaldehyde dimer with alpha-amino acids and isocyanides (Kim et al., 2001). This approach demonstrates the compound's potential in creating diverse chemical structures.
Involvement in Diels-Alder Reactions
5-Amino-2-morpholinobenzenecarboxylic acid has been involved in Diels-Alder reactions. The compound undergoes cycloaddition with dienophiles to afford ring-opened cycloadducts, which can be dehydrated to produce polysubstituted anilines. This process is characterized by high regioselectivity and efficiency, making it valuable in the synthesis of complex organic molecules (Padwa, Dimitroff, Waterson, & Wu, 1997).
Biodegradable Polyesteramides
The compound is instrumental in synthesizing biodegradable polyesteramides with pendant functional groups. Morpholine-2,5-dione derivatives, a related class, have been used to prepare polyesteramides by ring-opening copolymerization, which can have applications in biomedical and environmental fields (Veld, Dijkstra, & Feijen, 1992).
Synthesis of Compact Modules for Medicinal Chemistry
The compound contributes to the efficient synthesis of morpholine amino acids, which serve as compact modules in medicinal chemistry. These molecules can modulate the physicochemical and pharmacokinetic properties of drug candidates, indicating its potential in drug development and synthesis (Kou et al., 2017).
Enantiopure Fmoc-Protected Morpholine Carboxylic Acid
The chemical is also used in synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, indicating its utility in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
Drug Delivery Systems
Research on 5-aminosalicylic acid adsorption by halloysite, a mesoporous polymorph of kaolin, suggests the compound's potential in designing drug delivery systems. The adsorption process of 5-ASA onto halloysite indicates the feasibility of using this compound in targeted drug delivery (Viseras et al., 2008).
Eigenschaften
IUPAC Name |
5-amino-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJRPHMWRRIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346636 | |
| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-morpholinobenzenecarboxylic acid | |
CAS RN |
65989-45-9 | |
| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

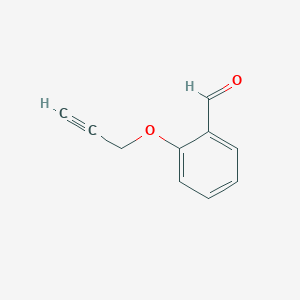
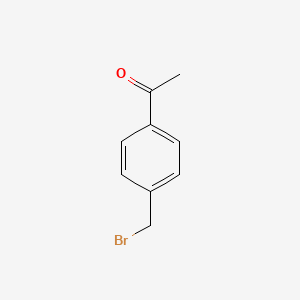
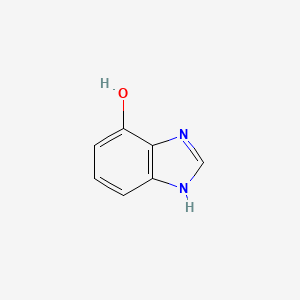
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)

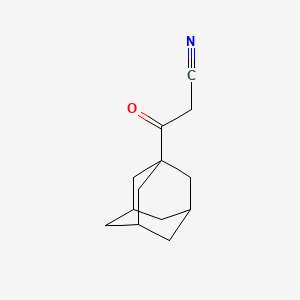
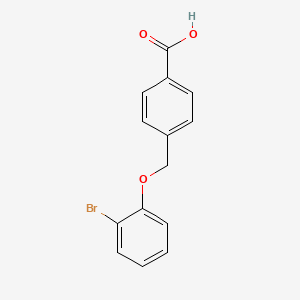
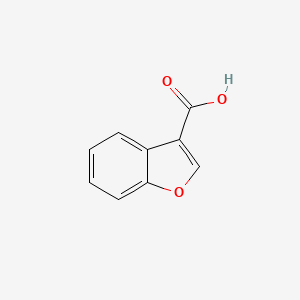
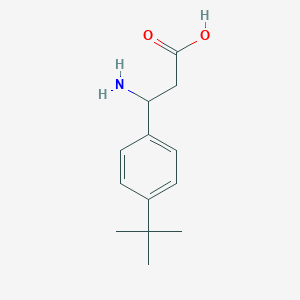
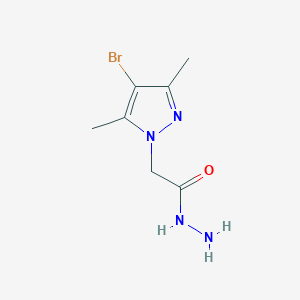
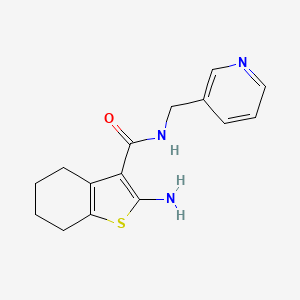
![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)
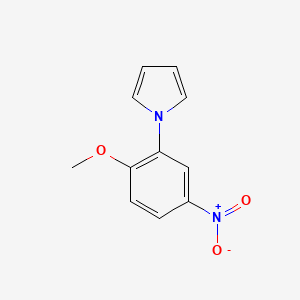
![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)